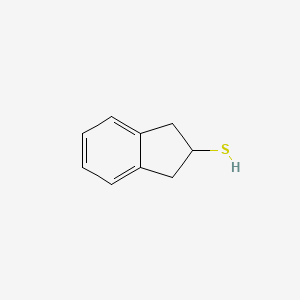

2,3-dihydro-1H-indene-2-thiol

Description

Contextualization of Indane Scaffolds in Modern Organic Chemistry

The indane scaffold is a privileged structure in organic and medicinal chemistry. tudublin.ieresearchgate.nettudublin.ie This framework is present in a variety of biologically active natural products and synthetic molecules, demonstrating a broad range of therapeutic properties. tudublin.ieresearchgate.net The fusion of an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring creates a rigid bicyclic system with diverse chemical properties. researchgate.net This structural rigidity is a key feature, as it allows for the precise spatial arrangement of substituents, which is crucial for interacting with biological targets.

In medicinal chemistry, indane analogues have been successfully incorporated into commercial drugs such as the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug Sulindac, and Donepezil, used for the treatment of Alzheimer's disease. researchgate.netresearchgate.net The versatility of the indane system allows for extensive structure-activity relationship (SAR) studies, where modifications to the substituent pattern on the fused rings can be systematically evaluated to optimize therapeutic efficacy. researchgate.net

Beyond pharmaceuticals, indane-based structures are also investigated for their applications in materials science, including the development of dyes and polymers. nih.gov The inherent chemical properties of the indane nucleus make it a valuable building block for creating complex molecules with tailored functions. researchgate.net

Significance of Thiol Functionalities in Indane Systems

The introduction of a thiol (-SH) group, also known as a sulfhydryl group, into the indane scaffold at the 2-position imparts specific chemical reactivity and properties to the molecule. wikipedia.org Thiols are the sulfur analogues of alcohols and are known for their nucleophilicity and ability to undergo oxidation-reduction reactions. wikipedia.org

In the context of indane systems, the thiol functionality serves as a versatile handle for further chemical modifications. It can readily participate in reactions such as S-alkylation, oxidation to disulfides or sulfonic acids, and complexation with metal ions. wikipedia.org This reactivity allows for the synthesis of a wide array of indane derivatives with diverse properties. For instance, the bromine atom in 1-bromo-2,3-dihydro-1H-indene can be substituted by thiols to create new indene (B144670) derivatives.

The presence of a thiol group can also influence the biological activity of the indane scaffold. Organosulfur compounds are integral components of many natural products and pharmaceuticals. researchgate.net The thiol group can engage in hydrogen bonding and act as a metal ligand, which can be important for interactions with biological macromolecules like enzymes and receptors.

Overview of Key Research Areas for 2,3-dihydro-1H-indene-2-thiol

Research involving 2,3-dihydro-1H-indene-2-thiol and its derivatives spans several key areas, primarily driven by the unique combination of the indane framework and the reactive thiol group.

One significant area of investigation is in medicinal chemistry . Researchers have designed and synthesized derivatives of 2,3-dihydro-1H-indene-2-thiol as potential therapeutic agents. For example, novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives have been developed as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of Parkinson's disease. nih.govresearchgate.netimist.maimist.ma

Another key research focus is on the use of indane-based chiral aryl chalcogenide catalysts, which can include sulfur-containing motifs, in asymmetric synthesis . researchgate.net These catalysts, built upon the privileged chiral indane scaffold, have been successfully applied to various asymmetric electrophilic reactions. researchgate.net The development of such catalysts is crucial for the efficient and stereoselective construction of chiral molecules, which are often required for pharmaceutical applications.

Furthermore, the synthesis of various derivatives of 2,3-dihydro-1H-indene is an active area of research. For instance, a gold(I)-catalyzed cascade reaction has been developed for the stereoselective synthesis of sulfur-containing indeno[1,2-b]chromene derivatives from o-(alkynyl)styrenes substituted with a thio-aryl group. acs.orgnih.gov Such synthetic advancements expand the chemical space accessible from indane-based starting materials.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQITYXAHMGVHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83774-87-2 | |

| Record name | 2,3-dihydro-1H-indene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indene 2 Thiol

Transformations at the Thiol Moiety

The sulfur atom of the thiol group in 2,3-dihydro-1H-indene-2-thiol possesses lone pairs of electrons, rendering it nucleophilic and susceptible to a range of chemical reactions.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. These reactions can be initiated by radicals or catalyzed by a base. The radical-mediated pathway typically results in an anti-Markovnikov addition of the thiol to the unsaturated bond wikipedia.org. While specific studies on 2,3-dihydro-1H-indene-2-thiol are not prevalent in the reviewed literature, the general mechanism involves the formation of a thiyl radical, which then adds to the ene or yne functionality.

Table 1: Mechanistic Pathways of Thiol-Ene/Yne Reactions

| Reaction Type | Initiation | Mechanism | Product Regiochemistry |

|---|---|---|---|

| Thiol-Ene | Radical (e.g., photoinitiator, heat) | Free-radical chain reaction | Anti-Markovnikov |

| Thiol-Ene | Base/Nucleophile | Michael addition | Markovnikov or Anti-Markovnikov (depending on substrate) |

The nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, allows 2,3-dihydro-1H-indene-2-thiol to participate in various nucleophilic substitution and addition reactions.

Alkylation: In the presence of a base, the thiol group can be readily alkylated by reacting with alkyl halides through an SN2 mechanism to form thioethers pearson.comlibretexts.org. The general reaction is as follows:

2,3-dihydro-1H-indene-2-SH + R-X + Base → 2,3-dihydro-1H-indene-2-S-R + HX

Acylation: Acylation of the thiol group with acyl chlorides or anhydrides yields thioesters. This reaction typically proceeds under basic conditions or with acylation catalysts researchgate.net.

2,3-dihydro-1H-indene-2-SH + R-COCl → 2,3-dihydro-1H-indene-2-S-COR + HCl

Michael Additions: As a soft nucleophile, the thiolate of 2,3-dihydro-1H-indene-2-thiol can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds nih.govresearchgate.netumich.eduencyclopedia.pub. This reaction is a versatile method for carbon-sulfur bond formation.

2,3-dihydro-1H-indene-2-SH + CH2=CHCOR + Base → 2,3-dihydro-1H-indene-2-S-CH2CH2COR

Table 2: Examples of Nucleophilic Reactions of Thiols

| Reaction | Electrophile | Product | Typical Conditions |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., CH3I) | Thioether | Base (e.g., NaH, K2CO3), polar aprotic solvent |

| Acylation | Acyl chloride (e.g., CH3COCl) | Thioester | Base (e.g., pyridine, Et3N) |

The sulfur atom in 2,3-dihydro-1H-indene-2-thiol can exist in various oxidation states. The most common transformation is the oxidation to a disulfide.

Disulfide Formation: Thiols can be oxidized to disulfides under mild conditions using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air, often catalyzed by metal ions biolmolchem.comresearchgate.netnih.gov. This is a reversible reaction, and the disulfide can be reduced back to the thiol.

2 (2,3-dihydro-1H-indene-2-SH) + [O] → 2,3-dihydro-1H-indene-2-S-S-2-indene-H-1,3-dihydro + H2O

Further oxidation can lead to higher oxidation states such as sulfenic, sulfinic, and sulfonic acids, though these transformations require stronger oxidizing conditions. Disulfides themselves can be oxidized to thiosulfinates and thiosulfonates nih.govsav.sk.

Sulfenylation: While not extensively documented for this specific compound, thiols can react with electrophilic halogenating agents to form sulfenyl halides, which are reactive intermediates for further synthesis.

Reactivity of the Indane Ring System in the Presence of the Thiol Group

The indane ring system, comprising a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can also undergo chemical modifications.

The benzene ring of the indane moiety is susceptible to electrophilic aromatic substitution (EAS) msu.edu. The directing effect of the alkyl portion of the indane ring is generally ortho- and para-directing and activating. However, the presence and state of the thiol group can influence the outcome of these reactions. The thiol group itself is an ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid masterorganicchemistry.comlibretexts.org.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst libretexts.org.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid masterorganicchemistry.com.

Nucleophilic aromatic substitution (NAS) on the benzene ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring, which are not present in the parent 2,3-dihydro-1H-indene-2-thiol molecule nih.gov.

The saturated cyclopentane ring of the indane system is generally less reactive than the aromatic ring and the thiol group. Functionalization of this ring typically requires more forcing conditions, such as free-radical reactions. While specific examples for 2,3-dihydro-1H-indene-2-thiol are scarce, general methods for the functionalization of saturated hydrocarbons could potentially be applied, such as radical-mediated halogenation nih.govresearchgate.net.

Advanced Mechanistic Studies of 2,3-dihydro-1H-indene-2-thiol Reactions

Advanced mechanistic studies, often employing computational chemistry, provide deep insights into the reaction pathways of thiols. These studies help in understanding the transient species and energy changes that occur during a chemical transformation.

The reactions of thiols can proceed through various intermediates and transition states, depending on the reaction type (e.g., radical or nucleophilic).

In free-radical additions , a common reaction for thiols known as the thiol-ene reaction, the process is initiated by the formation of a thiyl radical (RS•) from the thiol. wikipedia.orgalfa-chemistry.com This highly reactive intermediate can then add across a double bond. For a hypothetical reaction of 2,3-dihydro-1H-indene-2-thiol with an alkene, the key intermediate would be the 2,3-dihydro-1H-inden-2-ylthiyl radical. The subsequent addition of this radical to an alkene would proceed through a transition state to form a carbon-centered radical intermediate. nih.govresearchgate.net The stability of this carbon-centered radical is a crucial factor in determining the reaction's regioselectivity. mdpi.com The final product is formed upon hydrogen abstraction from another thiol molecule, which also propagates the radical chain. researchgate.net

Potential transition states in intramolecular thiol-ene reactions, which could be analogous to reactions involving the indene (B144670) scaffold, have been described as chair-like or boat-like structures. nih.gov

In nucleophilic reactions , the thiol first gets deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. alfa-chemistry.comyoutube.com This thiolate can then participate in nucleophilic substitution or addition reactions. For instance, in a Michael addition reaction, the thiolate adds to an α,β-unsaturated carbonyl compound. wikipedia.org The reaction would proceed through a transition state leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final product. alfa-chemistry.com

Oxidation reactions of thiols can involve several electrophilic intermediates. nih.govnih.gov For instance, reaction with hydrogen peroxide can lead to the formation of a sulfenic acid (RSOH) intermediate. nih.gov Further oxidation can produce sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). nih.gov

While specific kinetic and thermodynamic data for reactions of 2,3-dihydro-1H-indene-2-thiol are not available in the searched literature, general principles from computational and experimental studies on other thiol-ene reactions can provide estimations.

The following table presents hypothetical kinetic and thermodynamic parameters for a generic thiol-ene reaction, based on data from computational studies on similar systems, to illustrate the type of data that would be relevant for 2,3-dihydro-1H-indene-2-thiol.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Generic Thiol-Ene Reaction (Hypothetical Data)

| Parameter | Value | Description |

| Kinetic Parameters | ||

| Propagation Rate Constant (kP) | ~105 - 107 M-1s-1 | Rate of addition of the thiyl radical to the alkene. researchgate.net |

| Chain Transfer Rate Constant (kCT) | Varies | Rate of hydrogen abstraction from a thiol molecule by the carbon-centered radical. |

| Thermodynamic Parameters | ||

| Enthalpy of Reaction (ΔH°) | Negative | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG°) | Negative | Indicates a spontaneous reaction. |

It is important to emphasize that these values are illustrative and the actual parameters for 2,3-dihydro-1H-indene-2-thiol would depend on its specific electronic and steric properties.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 2,3 Dihydro 1h Indene 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals for 2,3-dihydro-1H-indene-2-thiol.

The ¹H NMR spectrum of 2,3-dihydro-1H-indene-2-thiol is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the thiol proton. The aromatic region would likely display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The aliphatic protons at positions C1, C2, and C3 would exhibit unique chemical shifts and coupling patterns due to their differing chemical environments. The thiol proton (-SH) would typically appear as a broad singlet, though its chemical shift can be highly variable depending on concentration and solvent.

The ¹³C NMR spectrum would complement the proton data, showing nine distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (aromatic, aliphatic) and the influence of the electron-withdrawing thiol group.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4/H-7 | ~7.25 | m | - |

| H-5/H-6 | ~7.18 | m | - |

| H-2 | ~3.80 | p (quintet) | ³J(H2,H1) ≈ 7.5, ³J(H2,H3) ≈ 7.5 |

| H-1a, H-3a | ~3.30 | dd | ²J ≈ 16.0, ³J ≈ 7.5 |

| H-1b, H-3b | ~2.95 | dd | ²J ≈ 16.0, ³J ≈ 7.5 |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3a/C-7a | ~143.5 |

| C-4/C-7 | ~126.8 |

| C-5/C-6 | ~124.5 |

| C-2 | ~45.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For 2,3-dihydro-1H-indene-2-thiol, a COSY spectrum would show cross-peaks connecting the proton at C2 to the geminal protons at C1 and C3. bg.ac.rs It would also reveal the coupling relationships between the adjacent protons within the aromatic ring. bg.ac.rs

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (¹J-coupling). This allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at ~3.80 ppm would show a correlation to the carbon signal at ~45.0 ppm, assigning them to H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include those from the benzylic protons (H1/H3) to the aromatic quaternary carbons (C3a/C7a) and the C2 carbon, confirming the indane core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For this compound, NOESY could reveal spatial relationships between the C2 proton and the protons at C1 and C3, as well as between the benzylic protons (H1/H3) and the ortho aromatic proton (H4/H7).

The five-membered ring in the indane scaffold is not planar and can undergo conformational changes. This process, often described as a "pseudorotation" or an "envelope flap" motion, involves the out-of-plane puckering of the C1-C2-C3 portion of the ring. At room temperature, this dynamic process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons at the C1 and C3 positions.

By lowering the temperature, this conformational exchange can be slowed. Dynamic NMR (DNMR) studies would involve recording spectra at various temperatures to observe the broadening and eventual coalescence of the signals for the C1 and C3 protons. unibas.it Analysis of these line-shape changes allows for the calculation of the energy barrier (ΔG‡) for the ring-flipping process, providing valuable insight into the molecule's conformational flexibility. unibas.it

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise elemental formula of the molecule. For 2,3-dihydro-1H-indene-2-thiol, HRMS would confirm the molecular formula C₉H₁₀S by matching the experimentally measured mass to the calculated exact mass.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₉H₁₀S | 150.05032 |

| [M+H]⁺ | C₉H₁₁S | 151.05815 |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule's structure.

The fragmentation of 2,3-dihydro-1H-indene-2-thiol would likely proceed through several key pathways:

Loss of a thiol radical (•SH) : Cleavage of the C-S bond would result in a stable indanyl cation.

Loss of hydrogen sulfide (B99878) (H₂S) : A rearrangement reaction could lead to the elimination of H₂S, forming an indenyl radical cation.

Ring cleavage : Fragmentation of the five-membered ring could lead to the loss of ethylene (B1197577) (C₂H₄) or related fragments.

Formation of a tropylium (B1234903) ion : Rearrangement of the indane system after initial fragmentation can lead to the formation of the highly stable C₇H₇⁺ ion.

Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment |

|---|---|

| 150 | [C₉H₁₀S]⁺• (Molecular Ion) |

| 117 | [C₉H₉]⁺ (Loss of •SH) |

| 116 | [C₉H₈]⁺• (Loss of H₂S) |

| 115 | [C₉H₇]⁺ (Loss of H₂S and H•) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and probing the molecular structure of 2,3-dihydro-1H-indene-2-thiol. Both IR and Raman spectroscopy measure the vibrational energies of molecules, but they are governed by different selection rules, often providing complementary information. While specific experimental spectra for 2,3-dihydro-1H-indene-2-thiol are not widely available in the literature, the characteristic vibrational modes can be predicted based on the well-established frequencies of its constituent parts: the 2,3-dihydro-1H-indene (indan) moiety and the thiol group.

The vibrational spectrum of 2,3-dihydro-1H-indene-2-thiol can be dissected into contributions from the thiol group, the aromatic ring, and the aliphatic five-membered ring.

The S-H stretching vibration is one of the most characteristic and readily identifiable peaks for a thiol. In the infrared spectrum, the S-H stretch typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹ epa.gov. Its intensity is generally much weaker than the O-H stretching band of alcohols due to the lower polarity of the S-H bond wikipedia.orgbyjus.com. In the Raman spectrum, the S-H stretching vibration often gives rise to a more intense and easily observable signal nist.gov.

The aromatic C-H stretching vibrations of the benzene ring portion of the indane structure are expected to be observed in the 3000-3100 cm⁻¹ region. These are typically sharp bands of medium to weak intensity. The corresponding aromatic C-H bending vibrations occur at lower frequencies, with out-of-plane (o.o.p.) bending modes appearing as strong bands in the 675-900 cm⁻¹ range, their exact position being indicative of the substitution pattern on the aromatic ring.

Aliphatic C-H stretching vibrations from the methylene (B1212753) (CH₂) groups of the five-membered ring are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. These correspond to the symmetric and asymmetric stretching modes. Methylene scissoring (bending) vibrations are anticipated around 1450-1470 cm⁻¹.

Aromatic ring modes , which involve the stretching and bending of the carbon-carbon bonds within the benzene ring, give rise to a series of characteristic bands. These typically appear in the 1450-1600 cm⁻¹ region. For the indane skeleton, characteristic peaks are expected that correspond to the breathing and other skeletal vibrations of the fused ring system.

A summary of the expected characteristic vibrational frequencies for 2,3-dihydro-1H-indene-2-thiol is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| S-H Stretch | 2550 - 2600 | Weak to Medium | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (asymmetric) | ~2925 | Strong | Medium |

| Aliphatic C-H Stretch (symmetric) | ~2850 | Medium | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong | Weak |

| C-S Stretch | 600 - 700 | Weak to Medium | Medium |

This table is based on typical frequency ranges for the specified functional groups and structural motifs.

Vibrational spectroscopy is also a sensitive tool for studying intermolecular interactions, such as hydrogen bonding. While thiols are generally considered to form weaker hydrogen bonds than alcohols, these interactions can still be observed spectroscopically wikipedia.orgnih.govstackexchange.com. The S-H group in 2,3-dihydro-1H-indene-2-thiol can act as a hydrogen bond donor, and the sulfur atom can act as a weak hydrogen bond acceptor nih.gov.

The formation of an S-H···S hydrogen bond between two molecules of 2,3-dihydro-1H-indene-2-thiol, or an S-H···A bond with a hydrogen bond acceptor (A), would lead to a red-shift (a shift to lower frequency) of the S-H stretching vibration. The magnitude of this shift correlates with the strength of the hydrogen bond. Concurrently, an increase in the intensity and broadening of the S-H stretching band would be expected. By comparing the spectra in the gas phase, in non-polar solvents, and in the pure liquid or solid state, the extent of hydrogen bonding can be inferred. For instance, a study on 2-phenylethanethiol (B1584568) complexes demonstrated that an SH···O hydrogen bond resulted in a significant red-shift and intensity enhancement of the S-H stretch band nih.gov.

X-ray Crystallography of 2,3-dihydro-1H-indene-2-thiol Derivatives (if single crystals are obtained)

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. While obtaining single crystals of 2,3-dihydro-1H-indene-2-thiol itself may be challenging, analysis of a suitable crystalline derivative would yield invaluable data on its molecular geometry and intermolecular interactions.

A successful crystallographic analysis would provide a wealth of structural parameters. The C-S bond length in the thiol group is expected to be around 1.82 Å. The C-S-H bond angle would be approximately 96.5°. The geometry of the indane moiety would also be precisely determined. The five-membered ring in 2,3-dihydro-1H-indene is not planar and typically adopts an envelope or twisted conformation. The precise puckering parameters would be determined from the crystallographic data. The bond lengths and angles within the aromatic ring would be expected to be typical for a substituted benzene ring.

| Parameter | Expected Value |

| C-S Bond Length | ~1.82 Å |

| S-H Bond Length | ~1.34 Å |

| C-S-H Bond Angle | ~96.5° |

| Aromatic C-C Bond | ~1.39 Å |

| Aliphatic C-C Bond | ~1.54 Å |

This table presents expected values based on standard bond lengths and angles for similar chemical environments.

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by intermolecular forces. In the case of 2,3-dihydro-1H-indene-2-thiol, weak S-H···S hydrogen bonds would likely play a significant role in directing the crystal packing. The analysis of the crystal structure would reveal the geometry and connectivity of these hydrogen bonding networks. It would be possible to determine if the molecules form dimers, chains, or more complex three-dimensional networks through these interactions.

Theoretical and Computational Chemistry of 2,3 Dihydro 1h Indene 2 Thiol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of 2,3-dihydro-1H-indene-2-thiol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

The electronic structure of a molecule is central to its chemical reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. For 2,3-dihydro-1H-indene-2-thiol, the presence of the sulfur atom in the thiol group is expected to significantly influence the distribution and energies of these frontier orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom within the molecule. This information helps to identify electrophilic and nucleophilic sites, providing clues about how the molecule will interact with other chemical species. In 2,3-dihydro-1H-indene-2-thiol, the electronegative sulfur atom is expected to carry a partial negative charge, while the hydrogen of the thiol group will be partially positive, making it a potential site for deprotonation.

Table 1: Illustrative Data from Electronic Structure Analysis of 2,3-dihydro-1H-indene-2-thiol

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations.

Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. The thiol group in 2,3-dihydro-1H-indene-2-thiol can rotate, leading to different conformers. By calculating the energy of each conformer, it is possible to identify the most stable conformation and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The five-membered ring in the indane structure typically adopts an "envelope" conformation. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of 2,3-dihydro-1H-indene-2-thiol. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing the predicted spectrum with an experimental one can confirm the molecular structure. researchgate.netbg.ac.rsdoaj.org Furthermore, spin-spin coupling constants between neighboring nuclei can also be calculated, providing additional structural information.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dihydro-1H-indene-2-thiol

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.1 - 7.3 |

| Methylene (B1212753) Protons (CH₂) | 2.8 - 3.2 |

| Methine Proton (CH-SH) | 3.5 - 3.9 |

| Thiol Proton (SH) | 1.5 - 2.0 |

| Aromatic Carbons | 120 - 145 |

| Methylene Carbons (CH₂) | 30 - 40 |

| Methine Carbon (CH-SH) | 45 - 55 |

Note: These are illustrative ranges for chemical shifts and the actual values would be determined by specific computational methods.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net Each predicted frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. This information is highly useful for assigning the peaks in experimental IR and Raman spectra, providing a detailed picture of the molecule's vibrational behavior. A good agreement between the calculated and experimental vibrational spectra provides strong evidence for the proposed molecular structure. researchgate.net

Applications of 2,3 Dihydro 1h Indene 2 Thiol in Advanced Chemical Systems and Materials Excluding Biological/pharmaceutical/clinical

Role as a Synthetic Building Block and Intermediate

The foundational indane structure of 2,3-dihydro-1H-indene-2-thiol serves as a versatile platform in organic synthesis, offering a rigid framework that can be further elaborated.

Precursor for Advanced Ligands in Organometallic Catalysis

While specific examples detailing the use of 2,3-dihydro-1H-indene-2-thiol in the synthesis of ligands for organometallic catalysis are not extensively documented in publicly available research, the inherent properties of the molecule suggest its potential in this field. The thiol group provides a soft donor atom that can coordinate to a variety of transition metals. The indane backbone can be functionalized to tune the steric and electronic properties of the resulting ligand, which is a critical aspect of catalyst design. The development of chiral variants of this thiol could also open avenues for its use in asymmetric catalysis.

Synthesis of Complex Organic Molecules through Modular Approaches

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a cornerstone of modern organic chemistry. The structure of 2,3-dihydro-1H-indene-2-thiol, with its reactive thiol handle and modifiable aromatic ring, makes it a potentially useful synthon in such strategies. The thiol group can participate in a variety of coupling reactions, allowing for the attachment of other molecular fragments.

Integration into Polymer and Materials Science

The reactivity of the thiol group is particularly well-suited for applications in polymer and materials science, where surface modification and the creation of well-defined polymer architectures are paramount.

Functionalization of Polymeric Scaffolds via Thiol-Ene Reactions

Thiol-ene chemistry is a powerful and efficient method for polymer modification due to its high yields, tolerance to various functional groups, and often mild reaction conditions. This "click" reaction involves the radical-mediated addition of a thiol to an alkene. While specific studies employing 2,3-dihydro-1H-indene-2-thiol in this context are not readily found, the principle is broadly applicable. Polymeric scaffolds containing pendant alkene groups could be functionalized with the indane moiety by reacting them with 2,3-dihydro-1H-indene-2-thiol. This would introduce the specific steric and chemical properties of the indane unit onto the polymer backbone.

Table 1: General Parameters for Thiol-Ene Functionalization of Polymers

| Parameter | Description | Typical Conditions |

|---|---|---|

| Polymer | Must contain alkene (ene) functional groups. | Polystyrene with vinyl groups, polybutadiene, etc. |

| Thiol | The modifying agent. | 2,3-dihydro-1H-indene-2-thiol |

| Initiator | Generates radicals to initiate the reaction. | Photoinitiators (e.g., DMPA) with UV light, or thermal initiators (e.g., AIBN). |

| Solvent | Should dissolve both the polymer and the thiol. | Toluene (B28343), THF, etc. |

| Temperature | Dependent on the initiator used. | Room temperature for photoinitiation; elevated temperatures for thermal initiation. |

Surface Modification and Grafting for Specific Chemical Interactions

The thiol group of 2,3-dihydro-1H-indene-2-thiol can be used to anchor the molecule onto various surfaces. For instance, it can form strong bonds with gold surfaces, a common strategy for creating self-assembled monolayers (SAMs). By grafting 2,3-dihydro-1H-indene-2-thiol onto a surface, the chemical and physical properties of that surface can be precisely controlled. The exposed indane framework would then dictate the surface's interactions with its environment, influencing properties like wettability, adhesion, and molecular recognition.

Contribution to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. While direct research on the supramolecular behavior of 2,3-dihydro-1H-indene-2-thiol is limited, its structure suggests potential in this area. The aromatic ring can participate in π-π stacking interactions, and the thiol group can engage in hydrogen bonding or coordinate to metal ions, driving the self-assembly of molecules into well-defined architectures. Derivatives of 2,3-dihydro-1H-indene-2-thiol could be designed to promote specific self-assembly motifs, leading to the formation of functional supramolecular materials.

Design of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs using thiols on noble metal surfaces, particularly gold, is a well-established technique for modifying surface properties at the molecular level. While direct research on SAMs composed of 2,3-dihydro-1H-indene-2-thiol is not extensively documented in publicly available literature, the behavior of analogous cyclic and bicyclic thiols allows for informed predictions regarding its potential in this area.

The indane moiety of 2,3-dihydro-1H-indene-2-thiol is expected to introduce significant steric constraints that would influence the packing and orientation of the molecules within the monolayer. Unlike linear alkanethiols which typically form densely packed, tilted structures on gold surfaces, the bulky indane group would likely lead to a less dense and more disordered monolayer. However, the rigidity of the bicyclic system could also enforce a well-defined, albeit different, orientational ordering.

The properties of such a SAM would be dictated by the exposed indane groups. The aromatic character of the benzene (B151609) ring within the indane structure could lead to a surface with specific electronic and van der Waals interactions, differing significantly from surfaces functionalized with aliphatic thiols.

Table 1: Predicted Properties of a 2,3-dihydro-1H-indene-2-thiol SAM on Gold

| Property | Predicted Characteristic | Rationale |

| Molecular Packing | Less dense compared to alkanethiol SAMs. | The bulky and non-linear shape of the indane group would prevent close packing. |

| Molecular Orientation | Potentially a well-defined, upright orientation. | The rigid bicyclic structure could limit the degrees of freedom for tilting. |

| Surface Energy | Moderate to low. | The hydrocarbon nature of the indane group would result in a relatively non-polar surface. |

| Thermal Stability | Potentially enhanced. | The rigid bicyclic structure may lead to stronger intermolecular interactions within the monolayer, increasing thermal stability. |

Non-Covalent Interactions in Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The unique three-dimensional structure of 2,3-dihydro-1H-indene-2-thiol makes it an interesting candidate for the design of host molecules in supramolecular chemistry. The concave shape presented by the indane scaffold could act as a binding pocket for complementary guest molecules.

The non-covalent interactions that would govern the molecular recognition capabilities of systems incorporating 2,3-dihydro-1H-indene-2-thiol include:

π-π Stacking: The aromatic ring of the indane group can participate in π-π stacking interactions with other aromatic guest molecules.

Hydrogen Bonding: While the primary thiol group is typically used for anchoring to surfaces, in a non-SAM context, it could potentially participate in hydrogen bonding as a donor.

While specific host-guest systems based on 2,3-dihydro-1H-indene-2-thiol are not detailed in the available literature, the principles of supramolecular chemistry suggest its potential for creating selective receptors for small organic molecules. The design of such a system would involve integrating the indane unit into a larger molecular framework to create a well-defined binding cavity.

Table 2: Potential Non-Covalent Interactions Involving 2,3-dihydro-1H-indene-2-thiol in Molecular Recognition

| Interaction Type | Participating Group | Potential Guest Molecules |

| π-π Stacking | Benzene ring of the indane moiety | Aromatic compounds (e.g., benzene, naphthalene) |

| van der Waals | Entire indane scaffold | Small, shape-complementary organic molecules |

| Hydrogen Bonding | Thiol group (-SH) | Molecules with hydrogen bond acceptor groups (e.g., ethers, ketones) |

Although direct experimental data on the applications of 2,3-dihydro-1H-indene-2-thiol in advanced chemical systems and materials is limited in publicly accessible research, its molecular structure suggests significant potential. In the design of self-assembled monolayers, its bulky and rigid nature would lead to unique surface properties. In the realm of molecular recognition, the indane framework offers a scaffold for the development of host molecules capable of selective guest binding through a combination of non-covalent interactions. Further research is warranted to fully explore and realize the promising applications of this intriguing compound in materials science.

Future Research Directions and Emerging Trends for 2,3 Dihydro 1h Indene 2 Thiol Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount theme in modern synthetic chemistry. Future research concerning 2,3-dihydro-1H-indene-2-thiol will likely focus on developing synthetic pathways that are more environmentally benign, atom-economical, and efficient than traditional methods.

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents, research will likely explore catalytic systems. This includes gold-catalyzed C-H activation strategies, which have been shown to be effective for the synthesis of other indene (B144670) derivatives, offering a direct and practical route. researchgate.net

Flow Chemistry: Continuous-flow synthesis presents an opportunity for safer, more scalable, and highly controlled production. rsc.org This methodology could allow for the safe handling of potentially hazardous intermediates and reagents while improving yield and purity.

Green Solvents and Conditions: Emphasis will be placed on utilizing environmentally friendly solvents, such as water, and employing supramolecular catalysts like cyclodextrins to facilitate reactions in aqueous media. acs.orgacs.org Such approaches not only reduce the environmental footprint but can also introduce unique selectivity and reactivity. acs.org Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and energy consumption compared to conventional heating. springerprofessional.de

Table 1: Comparison of Synthetic Approaches for Indane-Thiol Derivatives

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Often stoichiometric reagents | Metal catalysts (e.g., Gold), Supramolecular catalysts (e.g., β-cyclodextrin) researchgate.netacs.org |

| Solvents | Volatile organic compounds (VOCs) | Water, other green solvents acs.org |

| Methodology | Batch processing | Continuous-flow systems, Microwave-assisted synthesis rsc.orgspringerprofessional.de |

| Efficiency | Multi-step, potential for low yields | Higher atom economy, improved yields, shorter reaction times rsc.orgacs.org |

| Safety | Potential for hazardous intermediates | Enhanced control over reaction conditions rsc.org |

Exploration of Undiscovered Reactivity and Functionalization Patterns

The thiol group is a versatile functional handle, and its reactivity within the rigid 2,3-dihydro-1H-indene scaffold is an area ripe for exploration. Thiols and their corresponding thiolates are excellent nucleophiles, capable of participating in a wide array of chemical transformations. youtube.comnih.gov

Future investigations are expected to focus on:

"Click" Chemistry: The thiol-ene and thiol-yne "click" reactions offer highly efficient and orthogonal pathways for conjugation and material synthesis. usm.eduresearchgate.netresearcher.life The application of these reactions to 2,3-dihydro-1H-indene-2-thiol could enable its straightforward incorporation into complex molecular architectures and polymer networks. usm.eduresearchgate.net The radical-mediated thiol-ene reaction, in particular, is noted for its rapid and quantitative nature, often proceeding without side products. usm.edu

Nucleophilic Additions and Substitutions: The nucleophilicity of the thiol group can be harnessed in thio-Michael additions and SN2-type reactions. youtube.com This allows for the formation of new carbon-sulfur bonds, providing access to a diverse range of functionalized indane derivatives that are currently inaccessible.

Heterocycle Synthesis: The indane scaffold can be fused with other heterocyclic systems to generate novel compounds. Multicomponent reactions, which allow for the construction of complex molecules in a single step, are a powerful tool for creating libraries of new indeno-fused heterocycles. acs.orgacs.org The thiol group can act as a key reactive site in cyclization reactions to build sulfur-containing heterocyclic rings onto the indane framework.

Table 2: Potential Reactions for Functionalization of 2,3-dihydro-1H-indene-2-thiol

| Reaction Type | Reagent/Partner | Potential Product |

|---|---|---|

| Thiol-ene "Click" Reaction | Alkenes | Thioether-linked indane structures usm.edu |

| Thiol-yne "Click" Reaction | Alkynes | Bis-thioether adducts usm.eduresearcher.life |

| Thio-Michael Addition | Electron-poor alkenes (e.g., acrylates) | 1,4-addition products usm.edu |

| SN2 Substitution | Alkyl halides | Thioethers |

| Oxidation | Oxidizing agents | Disulfides, Sulfonic acids |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical behavior. For 2,3-dihydro-1H-indene-2-thiol, advanced computational modeling can provide deep insights and guide experimental efforts.

Future research directions in this area include:

Reaction Mechanism Elucidation: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and understand the mechanisms of novel synthetic routes and functionalization reactions. nih.gov This predictive power can help optimize reaction conditions and identify the most promising synthetic strategies before extensive laboratory work is undertaken.

Property Prediction: Computational tools can predict key physical and chemical properties of 2,3-dihydro-1H-indene-2-thiol and its hypothetical derivatives. This includes electronic properties, molecular orbital energies (HOMO/LUMO), and electrostatic potential surfaces, which are crucial for designing molecules for specific applications in materials science. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational behavior of molecules containing the indane-thiol moiety and their interactions with other molecules or surfaces. nih.gov This is particularly relevant for designing functional materials where intermolecular interactions are critical.

Table 3: Application of Computational Methods to 2,3-dihydro-1H-indene-2-thiol Research

| Computational Method | Application Area | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction modeling | Mechanistic pathways, transition state energies, reaction kinetics nih.gov |

| DFT | Electronic structure | HOMO/LUMO energies, charge distribution, reactivity indices |

| Molecular Docking | Supramolecular chemistry | Binding affinities and modes with host molecules (e.g., cyclodextrins) acs.org |

| Molecular Dynamics (MD) | Materials science | Conformational analysis, intermolecular interactions, stability of molecular assemblies nih.gov |

Integration into Next-Generation Functional Materials (non-biological)

The unique combination of a rigid carbocyclic indane framework and a reactive thiol group makes 2,3-dihydro-1H-indene-2-thiol an attractive building block for advanced, non-biological functional materials.

Emerging trends in this field involve:

Polymer Synthesis: Leveraging thiol-ene and thiol-yne click chemistry, this compound can be used as a monomer or cross-linker to create novel polymers and network materials. researchgate.net The rigidity of the indane unit can impart desirable thermal and mechanical properties to the resulting polymers, while the sulfur atom can influence their optical and electronic characteristics.

Self-Assembled Monolayers (SAMs): Thiols are known to form well-ordered self-assembled monolayers on metal surfaces, such as gold. The indane moiety could be used to control the packing and surface properties of such SAMs, leading to applications in molecular electronics, sensing, and surface engineering.

Luminescent Materials: The development of materials with tailored thermoluminescent properties is an active area of research. springerprofessional.de The indane-thiol scaffold could be functionalized with chromophores and incorporated into materials designed for applications in dosimetry and imaging.

Table 4: Potential Applications in Functional Materials

| Material Type | Role of 2,3-dihydro-1H-indene-2-thiol | Potential Application |

|---|---|---|

| Thiol-ene Polymers | Monomer / Cross-linking agent | High-performance plastics, coatings, adhesives researchgate.net |

| Self-Assembled Monolayers (SAMs) | Surface-anchoring molecule | Molecular electronics, corrosion inhibition, sensors |

| Specialty Polymers | Functional additive | Modifying refractive index, thermal stability, or conductivity |

| Coordination Polymers | Ligand for metal ions | Catalysis, gas storage, sensing |

Multidisciplinary Research Opportunities in Pure Chemical Science

The full scientific exploration of 2,3-dihydro-1H-indene-2-thiol will necessitate collaboration across various chemical disciplines. The complexity of modern chemical challenges requires an integrated approach, combining synthesis, characterization, and theoretical modeling.

Future multidisciplinary opportunities include:

Catalysis and Synthesis: A synergistic effort between synthetic organic chemists and catalysis experts could lead to the discovery of highly efficient, selective, and sustainable methods for the synthesis and functionalization of indane-thiols. rsc.orgacs.org

Computational and Materials Chemistry: A close collaboration between computational chemists and material scientists will be crucial for the rational design of new materials. nih.gov Predictive modeling can guide synthetic efforts toward materials with targeted optical, electronic, or mechanical properties, accelerating the discovery process. springerprofessional.de

Supramolecular Chemistry: The indane framework can participate in host-guest interactions. Research at the intersection of synthetic and supramolecular chemistry could explore the use of 2,3-dihydro-1H-indene-2-thiol derivatives as building blocks for complex, self-assembled architectures with novel functions. acs.orgacs.org

Table 5: Examples of Multidisciplinary Research Projects

| Collaborating Disciplines | Research Project Goal |

|---|---|

| Synthetic Chemistry & Catalysis | Development of a continuous-flow, catalytice process for diverse indane-thiol derivatives. rsc.org |

| Computational Chemistry & Materials Science | Design, synthesis, and characterization of novel thiol-ene polymers with high refractive indices based on predictive modeling. researchgate.net |

| Organic Synthesis & Supramolecular Chemistry | Creation of functional rotaxanes or catenanes using the indane-thiol moiety as a key structural component. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-dihydro-1H-indene-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using sodium methoxide and ethyl acetate as catalysts, with optimized reflux times (3–5 hours) in acetic acid to improve crystallinity . Alternative approaches involve oxidizing intermediates with H₂O₂ in ethanol, though yields may vary due to side reactions . Characterization via ¹H-NMR and elemental analysis (±0.4% error margin) is critical for validating purity .

Q. How can researchers characterize 2,3-dihydro-1H-indene-2-thiol, and what analytical discrepancies might arise?

- Methodological Answer : Key techniques include:

- ¹H-NMR : To confirm the thiol proton environment and distinguish it from analogous oxygen-containing derivatives .

- Elemental Analysis : To verify stoichiometric ratios (C, H, N, S) and detect impurities .

Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from tautomerism or residual solvents, requiring repeated recrystallization .

Q. What safety protocols should be followed when handling 2,3-dihydro-1H-indene derivatives in the lab?

- Methodological Answer : While specific data for this compound is limited, structurally similar indene derivatives (e.g., 5-methyl-2,3-dihydro-1H-indene) require:

- Ventilation : To mitigate inhalation risks.

- First-Aid Measures : Immediate consultation with a physician if exposed, with safety data sheets (SDS) provided for reference .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral or reactivity data for 2,3-dihydro-1H-indene-2-thiol derivatives?

- Methodological Answer : Triangulate data using complementary techniques (e.g., FT-IR, mass spectrometry) to confirm structural assignments . For conflicting reactivity observations (e.g., unexpected regioselectivity), conduct kinetic studies under varying temperatures and solvent polarities to isolate mechanistic pathways .

Q. What computational strategies can predict the physicochemical properties of 2,3-dihydro-1H-indene-2-thiol?

- Methodological Answer : Use density functional theory (DFT) to model electron density around the thiol group, correlating with experimental data (e.g., pKa, solubility). Reference CRC Handbook entries for analogous indene derivatives to validate computational parameters .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

- Methodological Answer : Systematically vary catalysts (e.g., sodium methoxide vs. acetic acid), solvent polarity, and reflux duration. For example, ethyl acetate enhances crystallinity in condensation reactions, reducing post-synthetic purification steps . Monitor byproducts via HPLC-MS to identify optimal conditions.

Q. What strategies exist to explore the biological activity of 2,3-dihydro-1H-indene-2-thiol derivatives?

- Methodological Answer : Synthesize derivatives (e.g., substituted thiazole or imidazole hybrids) via methods like Hantzsch thiazole synthesis . Screen for antimicrobial activity using agar diffusion assays, correlating substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .

Q. How can reproducibility challenges in synthetic protocols be addressed across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.